

Spectroscopic and Experimental Profile of 4-(2-Acetoxyacetyl)phenyl acetate: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Acetoxyacetyl)phenyl acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and experimental data for the synthetic intermediate, **4-(2-Acetoxyacetyl)phenyl acetate**. The information is curated for professionals in research and drug development, presenting key data in a structured format, alongside detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **4-(2-Acetoxyacetyl)phenyl acetate**, a compound with the molecular formula C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol .

| Analytical Method | Result |
|---------------------|------------------------|
| Purity (HPLC) | ≥95% |
| UV/Vis Spectroscopy | λmax: 250 nm |
| Mass Spectrometry | MH+: 237.3M+Na+: 259.0 |

Table 1: Summary of Analytical Data

While specific, detailed spectral data such as ¹H and ¹³C NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns are not publicly available in extensive



detail, the compound's identity has been confirmed by these methods. The available information indicates conformity with the expected structure.

Experimental Protocols

The synthesis and characterization of **4-(2-Acetoxyacetyl)phenyl acetate** have been reported in the scientific literature. The protocols outlined below are based on established methodologies for the synthesis and analysis of similar compounds.

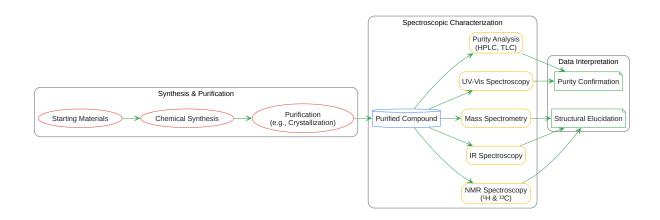
Synthesis of 4-(2-Acetoxyacetyl)phenyl acetate

A plausible synthetic route involves the acetylation of 4-(2-hydroxyacetyl)phenyl acetate. This precursor can be prepared from 4-hydroxyacetophenone. The final acetylation step would involve reacting 4-(2-hydroxyacetyl)phenyl acetate with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst. A detailed protocol can be found in the work by Holshouser and Kolb (1986).[1]

Spectroscopic Analysis Workflow

The characterization of **4-(2-Acetoxyacetyl)phenyl acetate** involves a series of spectroscopic analyses to confirm its structure and purity. The logical workflow for this process is illustrated in the diagram below.





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Caption: Logical workflow for the synthesis and spectroscopic characterization of **4-(2-Acetoxyacetyl)phenyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **4-(2-Acetoxyacetyl)phenyl acetate** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).



• Data Acquisition and Processing: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. The free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the crystalline solid is finely ground and mixed with dry potassium bromide (KBr) to form a pellet. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment or the clean salt plate is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: Mass spectral analysis is performed using a mass spectrometer, often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- Data Acquisition: The instrument is typically operated in positive ion mode to detect protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. The mass-to-charge ratio (m/z) of the ions is recorded.

Applications in Drug Development



4-(2-Acetoxyacetyl)phenyl acetate serves as a synthetic intermediate in the preparation of various compounds of interest in pharmaceutical research.[1][2] Its structure, featuring a phenyl acetate moiety and an acetoxyacetyl group, makes it a versatile building block for the synthesis of more complex molecules, including potential drug candidates and their metabolites. Accurate spectroscopic data is crucial for ensuring the identity and purity of this intermediate, which is a critical aspect of quality control in the drug development pipeline.

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